An In-depth Technical Guide to Myeloperoxidase (MPO) and its Inhibitors
An In-depth Technical Guide to Myeloperoxidase (MPO) and its Inhibitors
Disclaimer: The specific chemical entity "Mpo-IN-3" is not readily identifiable in the public scientific literature. Therefore, this guide provides a comprehensive overview of its likely target, the enzyme Myeloperoxidase (MPO), and the development of its inhibitors, a significant area of research in drug discovery.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It is a crucial component of the innate immune system, playing a significant role in antimicrobial defense.[3][4] Upon activation of neutrophils at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[3][5] While essential for killing pathogens, excessive and prolonged MPO activity contributes to oxidative stress and tissue damage in a variety of chronic inflammatory diseases, including cardiovascular, neurodegenerative, and kidney diseases.[1][3] This pathological role has made MPO an attractive therapeutic target for the development of specific inhibitors.[3][4][5]
Structure and Properties of Human MPO
MPO is a dimeric protein with each monomer consisting of a light and a heavy polypeptide chain, linked by a disulfide bridge.[6] The mature enzyme is a glycosylated, cationic protein.[7]
| Property | Value |
| Molecular Weight | ~150 kDa |
| Structure | Disulfide-linked homodimer |
| Subunits per Monomer | 1 light chain, 1 heavy chain |
| Cofactor | Heme (covalently linked) |
| Location | Azurophilic granules of neutrophils, monocytes |
| Gene Location | Chromosome 17 |
MPO Catalytic Cycle and Mechanism of Action
MPO has two primary catalytic activities: the halogenation cycle and the peroxidase cycle. The relative concentrations of chloride ions and other reducing substrates determine which cycle is favored.[8]
-
Halogenation Cycle: This cycle is unique to MPO among human peroxidases. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][5] HOCl is a powerful oxidant that can damage a wide range of biological molecules.
-
Peroxidase Cycle: In this cycle, MPO utilizes H₂O₂ to oxidize a variety of substrates in two successive one-electron reduction steps.[6][8] This cycle generates reactive radical species.
The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) MPO with H₂O₂ to form a highly reactive intermediate known as Compound I. In the halogenation cycle, Compound I is reduced back to the native enzyme in a single two-electron step by a halide. In the peroxidase cycle, Compound I is reduced back to the native state via a second intermediate, Compound II, through two sequential one-electron reductions by various substrates.[6]
Caption: The catalytic cycles of Myeloperoxidase (MPO).
MPO Inhibition as a Therapeutic Strategy
Given the role of MPO-derived oxidants in inflammatory diseases, inhibiting MPO activity is a promising therapeutic approach.[1][4] MPO inhibitors can be broadly classified as reversible or irreversible.[9]
-
Reversible Inhibitors: These molecules typically bind non-covalently to the active site of MPO, competing with its substrates.[9]
-
Irreversible Inhibitors: These compounds often form a covalent bond with the heme group or other residues in the active site, leading to permanent inactivation of the enzyme.[9] A potent MPO inhibitor often possesses an oxidizable group and high affinity for the active site.[10]
Here are some examples of MPO inhibitors:
| Inhibitor | Type | Potency (IC₅₀) |
| 4-Aminobenzhydrazide (ABAH) | Irreversible | ~10 - 76.4 nM |
| 4-(3-hydroxy-phenoxy)-butylamine | - | 86 nM |
| Mitiperstat (AZD4831) | Reversible | In clinical trials |
Experimental Protocols for MPO Inhibitor Screening
Screening for MPO inhibitors typically involves measuring both the chlorination and peroxidation activities of the enzyme in the presence of test compounds.[8] Commercially available kits provide standardized methods for these assays.[6][8][11]
MPO Chlorination Activity Assay
This assay is highly specific for MPO.[8][11]
Principle: MPO catalyzes the production of hypochlorite (-OCl) from H₂O₂ and chloride ions. The generated -OCl cleaves a non-fluorescent probe, such as 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), to produce the highly fluorescent compound fluorescein.[6][8] The inhibition of MPO results in a decreased rate of fluorescence generation.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the fluorescent probe (APF), and the test inhibitor at various concentrations.
-
Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.
-
Initiation: Start the reaction by adding a solution containing the fluorescent probe and sodium chloride. Subsequently, add a solution of H₂O₂ to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 480-490 nm and an emission wavelength of 515-520 nm over a period of time.[8]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
MPO Peroxidation Activity Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.[8]
Principle: MPO catalyzes the oxidation of a substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), by H₂O₂ to produce the highly fluorescent compound resorufin.[12] A decrease in the rate of resorufin formation indicates inhibition of the peroxidase cycle.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the substrate (ADHP), and the test inhibitor at various concentrations.
-
Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.
-
Initiation: Add the substrate (ADHP) to the wells, followed by the addition of H₂O₂ to start the reaction.
-
Measurement: Monitor the increase in fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[6]
-
Data Analysis: Determine the reaction rates and calculate the IC₅₀ value for the test inhibitor.
Caption: A general workflow for screening MPO inhibitors.
Physicochemical Properties and Clinical Development
For an MPO inhibitor to be a viable drug candidate, it must possess suitable physicochemical properties for oral bioavailability and metabolic stability. Properties such as molecular weight, lipophilicity, and topological polar surface area are optimized to favor non-metabolic elimination routes, thereby reducing the risk of toxicity.[9] Machine learning algorithms are also employed to predict properties like blood-brain barrier penetration and to calculate a central nervous system multiparameter optimization (CNS MPO) score for compounds targeting neurodegenerative diseases.[13]
Several MPO inhibitors have entered clinical trials. For instance, mitiperstat (AZD4831), an oral MPO inhibitor, has been investigated in patients with heart failure with preserved ejection fraction (HFpEF).[14][15] Phase II trials have shown that AZD4831 effectively inhibits MPO activity and is well-tolerated.[16] These clinical studies are crucial in determining the therapeutic potential of MPO inhibition in human diseases.[14]
Conclusion
Myeloperoxidase is a well-validated target for therapeutic intervention in a range of inflammatory diseases. The development of specific and potent MPO inhibitors offers a promising strategy to mitigate the tissue damage caused by excessive MPO activity. A thorough understanding of the enzyme's structure, function, and catalytic mechanism, coupled with robust screening assays, is essential for the discovery and development of novel MPO-targeted therapies. While challenges remain, ongoing research and clinical trials continue to advance this important field of drug development.[1][5]
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure-biological activity relationships of myeloperoxidase to effect on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of chemical features of potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ahajournals.org [ahajournals.org]
- 15. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 16. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
